4-(2-Nitrophenyl)-2H-1,2,3-triazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
89236-89-5 |
|---|---|
Molecular Formula |
C8H6N4O2 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
4-(2-nitrophenyl)-2H-triazole |
InChI |
InChI=1S/C8H6N4O2/c13-12(14)8-4-2-1-3-6(8)7-5-9-11-10-7/h1-5H,(H,9,10,11) |
InChI Key |
GKZUEUZTPXOQEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNN=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 4 2 Nitrophenyl 2h 1,2,3 Triazole Systems
Reactivity of the Triazole Ring
The 1,2,3-triazole ring is an aromatic heterocycle with three nitrogen atoms. These nitrogen atoms possess lone pairs of electrons, making them potential nucleophiles. The reactivity of the ring is a critical aspect for creating diverse molecular architectures.
The functionalization of the 1,2,3-triazole core, particularly at the nitrogen atoms, is a primary strategy for modifying its properties. Since the 2H-1,2,3-triazole tautomer has a hydrogen atom on one of the nitrogen atoms, it can undergo reactions such as alkylation and arylation. A significant challenge in these reactions is achieving regioselectivity, as the triazole ring has three nitrogen atoms that can potentially act as nucleophiles, leading to mixtures of N1 and N2 isomers. researchgate.net
Strategies to control regioselectivity often involve the use of specific catalysts or by introducing sterically hindering groups at the C4 and C5 positions of the triazole, which can direct substitution to the N2 position. researchgate.net
N-Alkylation: The direct alkylation of NH-1,2,3-triazoles often yields a mixture of N1 and N2-alkylated products. nih.gov However, methods have been developed for the N2-selective alkylation. For instance, gold-catalyzed alkylation using vinyl ethers has been shown to be an effective method for synthesizing N2-alkyl-substituted 1,2,3-triazoles. nih.govrsc.org The reaction is believed to proceed through a hydrogen bond between the vinyl ether's oxygen atom (activated by the gold catalyst) and the NH of the triazole, which favors the formation of the N2-alkylation product. rsc.org The nucleophilicity of the triazole ring can be influenced by the substituent at the C4 position; electron-donating groups on the aryl ring tend to give good yields, while electron-withdrawing groups reduce the triazole's nucleophilicity and result in moderate yields. nih.govrsc.org
N-Arylation: Palladium-catalyzed reactions have emerged as a highly effective method for the N2-selective arylation of 1,2,3-triazoles. acs.orgnih.gov Using a specific palladium-biaryl phosphine (B1218219) ligand system, a wide range of N2-aryl-1,2,3-triazoles can be prepared from aryl bromides, chlorides, and triflates with excellent N2-selectivity (95–99%). nih.gov Computational studies suggest that the high selectivity is due to kinetic factors, where the reductive elimination from the N2-triazolate-Palladium complex is favored. nih.gov Copper-catalyzed N-arylation has also been reported, particularly for 4,5-disubstituted triazoles where steric hindrance directs the arylation to the N2 position. acs.orgnih.gov
C-H Functionalization: Direct functionalization of the C-H bonds on the triazole ring is another powerful strategy. Metal-catalyzed C-H activation allows for the regioselective introduction of various groups. rsc.org For example, palladium catalysts can direct arylation and alkenylation to the C5 position of 2-substituted 1,2,3-triazole N-oxides. rsc.org Similarly, copper-catalyzed C-H amination of 2-aryl-1,2,3-triazole N-oxides provides a route to 4-amino-2-aryl-1,2,3-triazole derivatives. rsc.org
| Transformation | Reagents & Conditions | Key Feature | Reference |
|---|---|---|---|
| N2-Selective Alkylation | Vinyl ethers, Gold catalyst | High regioselectivity for N2-alkylation. | nih.govrsc.org |
| N2-Selective Arylation | Aryl halides/triflates, Pd/Biarylphosphine catalyst, K₃PO₄ | Excellent N2-selectivity (95–99%) for various aryl groups. | nih.gov |
| C5-Arylation | Diaryliodonium salts, Palladium catalyst, DMF | Regioselective introduction of aryl groups at the C5 position. | rsc.org |
The 1,2,3-triazole ring is generally considered an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the reactivity is lower than that of other five-membered heterocycles like pyrrole (B145914) or furan. The introduction of a nitro group, a classic electrophilic aromatic substitution, onto a triazole ring typically requires strong nitrating agents, such as a mixture of nitric acid and sulfuric acid.
Computational studies indicate that the C4-position of the 2H-1,2,3-triazole ring has a higher electron density, making it the most probable site for electrophilic substitution. For the pre-existing 4-(2-nitrophenyl)-2H-1,2,3-triazole, further electrophilic substitution on the triazole ring at the C5 position would be challenging due to the deactivating effect of the nitrophenyl group. However, the general principle of electrophilic attack on the triazole core remains relevant. For example, the nitration of other substituted triazoles can be directed by the existing functional groups.
Direct nucleophilic substitution on the carbon atoms of the 1,2,3-triazole ring is generally difficult due to the ring's electron-rich nature. Such reactions typically require the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack. researchgate.net
However, the nitrogen atoms of the triazole ring are nucleophilic and readily participate in SN2-type reactions. youtube.com As discussed under functionalization (Section 3.1.1), the N-alkylation and N-arylation of the triazole anion are primary examples of the ring's nucleophilic character. nih.govnih.gov Studies on the comparative nucleophilicity of the different nitrogen atoms suggest that the N1 atom is often the most nucleophilic, leading to challenges in achieving N2 substitution without specific directing strategies. youtube.com
Transformations Involving the Nitrophenyl Moiety
The 2-nitrophenyl group attached to the triazole ring is a versatile functional handle that can undergo a variety of chemical transformations, the most significant of which is the reduction of the nitro group.
The reduction of the nitro group to a primary amine is a fundamental and highly valuable transformation. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the molecule and providing a key intermediate for further derivatization, such as in the synthesis of fused heterocyclic systems or for introducing new pharmacophoric fragments. mdpi.com
Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes. Palladium on carbon (Pd/C) is a widely used and effective catalyst for this purpose. The reaction is typically carried out under an atmosphere of hydrogen gas (H₂). acs.org
In a typical procedure, the nitrophenyl-substituted compound is dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate, and treated with a catalytic amount of 10% Pd/C. The mixture is then stirred under a hydrogen atmosphere (often using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed. The reaction yields the corresponding aminophenyl derivative, in this case, 4-(2-aminophenyl)-2H-1,2,3-triazole. acs.org An alternative to using hydrogen gas is catalytic transfer hydrogenation, where a hydrogen donor like triethylsilane, in the presence of Pd/C, generates molecular hydrogen in situ to perform the reduction under mild, neutral conditions. elsevierpure.com
| Substrate | Catalyst | Hydrogen Source | Product | Reference |
|---|---|---|---|---|
| This compound | Palladium on Carbon (Pd/C) | H₂ gas | 4-(2-Aminophenyl)-2H-1,2,3-triazole | acs.org |
| Aromatic Nitro Group | Palladium on Carbon (Pd/C) | Triethylsilane (Et₃SiH) | Aromatic Amine | elsevierpure.com |
Catalytic Reduction of the Nitro Group to Amino Functionality
Other Reductive Pathways (e.g., Fe²⁺ redox couple)
The reduction of the nitro group in nitrophenyl-triazole systems can be achieved through various methods beyond catalytic hydrogenation. The use of metal redox couples, such as Fe²⁺/Fe³⁺, in acidic media is a common and effective method for the reduction of nitroarenes to their corresponding anilines. While specific studies on the reduction of this compound using an Fe²⁺ redox couple are not extensively detailed in the provided results, the general mechanism for nitroarene reduction by this system is well-established. The process involves the transfer of electrons from Fe²⁺ to the nitro group, leading to its stepwise reduction. This method is often favored for its mild conditions and selectivity.
Recent research has also highlighted the use of other metal-mediated reductive processes. For instance, titanium trichloride (B1173362) (TiCl₃) has been employed for the reductive cyclization of nitroarylketones, where the nitro group is reduced to an amine, facilitating subsequent intramolecular reactions. nih.gov This suggests that similar reductive strategies could be applicable to this compound, potentially leading to novel transformation pathways.
Formation of Intermediate Nitroso and N-Hydroxylamino Species
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediate species. nih.gov The initial two-electron reduction of the nitro group (NO₂) leads to the formation of a nitroso (NO) group. This is followed by a further two-electron reduction to yield an N-hydroxylamino (NHOH) intermediate. The final two-electron reduction of the N-hydroxylamino group gives the corresponding amine (NH₂).
The formation of these nitroso and N-hydroxylamino intermediates is a critical aspect of the reduction pathway. nih.gov These intermediates are often highly reactive and can be trapped or participate in subsequent reactions. For example, nitrosoarenes can undergo cyclization reactions or react with nucleophiles. nih.govnih.gov The stability and reactivity of these intermediates are influenced by the reaction conditions and the electronic properties of the substituents on the aromatic ring. The presence of the triazole moiety in this compound can be expected to influence the lifetime and subsequent transformations of the nitroso and N-hydroxylamino intermediates.
The step-wise reduction of the nitro group is summarized in the table below:
| Reduction Step | Functional Group Transformation | Electrons Transferred |
| 1 | Nitro (NO₂) → Nitroso (NO) | 2e⁻ |
| 2 | Nitroso (NO) → N-Hydroxylamino (NHOH) | 2e⁻ |
| 3 | N-Hydroxylamino (NHOH) → Amino (NH₂) | 2e⁻ |
Rearrangement Pathways during Nitro Group Transformations
Rearrangements can occur during the transformation of nitro groups, particularly in systems where the intermediates are suitably positioned for intramolecular reactions. For instance, the thermal rearrangement of N-nitro-1,2,4-triazoles to their corresponding C-nitro isomers has been reported as a mdpi.comresearchgate.net sigmatropic shift of the NO₂ group. rsc.org While this specific rearrangement involves an N-nitro compound rather than a C-nitro compound like this compound, it highlights the potential for migratory aptitude of the nitro group within azole systems.
In the context of reductive processes, rearrangements can be triggered by the formation of reactive intermediates. For example, a TiCl₃-mediated reductive cyclization of a nitroarene can proceed through a nitrosoarene intermediate that engages in an electrocyclization, followed by a selective mdpi.comnih.gov alkyl shift, leading to a ring-contracted product. nih.gov Similarly, iodine-catalyzed reductive redox cyclization of nitroarenes can involve a mdpi.comresearchgate.net hydride shift from a protonated nitro group intermediate. nih.gov These examples from related systems suggest that the reduction of this compound could potentially lead to rearranged products, depending on the reaction conditions and the accessibility of such intramolecular pathways.
Nitration of Phenyl-Substituted Triazoles and Regioselectivity
The nitration of phenyl-substituted triazoles is an important reaction for introducing a nitro group onto the phenyl ring. The position of nitration, or regioselectivity, is influenced by the nature of the substituent on the triazole ring. researchgate.net For 2-phenyl-1,2,3-triazoles, the pattern of nitration has been found to be similar to that of 1-phenylpyrazole. researchgate.net
The substituent at the 4-position of the triazole ring plays a significant role in directing the incoming nitro group. Electron-donating substituents at this position tend to favor nitration at the heterocyclic triazole ring itself. researchgate.net Conversely, the electronic properties of the triazole ring influence the substitution pattern on the phenyl ring. The regioselectivity of nitration is a key consideration in the synthesis of specifically substituted nitrophenyl-triazole derivatives.
Studies on the synthesis of multisubstituted 1,2,3-triazoles have demonstrated the ability to control regioselectivity under mild conditions, allowing for the formation of 1,4-, 1,5-, and 1,4,5-substituted triazoles. nih.gov This control is crucial for accessing specific isomers with desired properties. The choice of base and solvent can significantly influence the outcome of the reaction. For instance, in the synthesis of 2-substituted 1,2,3-triazoles, Na₂CO₃ in polar aprotic solvents like DMF or DMSO has been shown to provide high yields and selectivity. nih.gov
Ring Transformations and Rearrangements of Triazole Derivatives
The 1,2,3-triazole ring, while generally stable, can undergo transformations and rearrangements under specific conditions, leading to the formation of other heterocyclic systems or acyclic products. nih.gov These reactions are often driven by thermal energy, metal catalysis, or the presence of reactive substituents.
Thermal Ring Opening Mechanisms (e.g., via Ketenimines)
Thermally induced ring-opening of triazoles can proceed through various mechanisms. One notable pathway involves the formation of a ketenimine intermediate. This transformation can occur under metal-free conditions at elevated temperatures (130–160 °C). mdpi.com The resulting ketenimine is a reactive species that can be trapped by nucleophiles such as amines, thiols, or alcohols to form amidines, thioimidates, or iminoesters, respectively. mdpi.com
This ring-opening/ketenimine formation sequence has been utilized in synthetic strategies to construct more complex molecules. For example, the reaction of a C-C linked triazolyl purine (B94841) can proceed via a Dimroth equilibrium and Wolff rearrangement to generate a ketenimine, which can then be used to synthesize indole (B1671886) derivatives. mdpi.com It is important to note that at even higher temperatures, such as those used in flash vacuum pyrolysis (400–800 °C), triazole ring opening can lead to the formation of carbene species, which can then rearrange into a variety of products. mdpi.com
Metal-Mediated Ring Transformations (e.g., upon Metallation)
Metal catalysts can mediate a variety of transformations of the triazole ring. These can range from C-H functionalization, which adds substituents to the ring, to more profound ring-opening and rearrangement reactions. rsc.orgsemanticscholar.org
Metallation and Cross-Coupling: The direct metallation of aryl triazole derivatives is a powerful tool for their functionalization. researchgate.net By using mixed magnesium and lithium amides, regioselective deprotonation of the aryl ring or the triazole ring can be achieved, allowing for subsequent cross-coupling reactions to introduce new substituents. researchgate.net Palladium and copper catalysts are commonly used for these C-H functionalization reactions. rsc.orgsemanticscholar.org
Ring Transformations: In some cases, interaction with a transition metal can lead to the cleavage and rearrangement of the triazole ring itself. For example, the reaction of cyanuric triazide with transition metal precursors can result in the extrusion of nitrogen and a two-electron reduction of the ligand, leading to the cleavage of the triazine ring and the formation of a new bitetrazolylmethanediiminate ligand. nih.gov While this example involves a triazine, it illustrates the potential for metal-induced fragmentation and reassembly of nitrogen-rich heterocycles. More directly related to triazoles, rhodium-catalyzed reactions of pyridotriazoles with amides and amines have been developed to synthesize picolylamine derivatives, and copper-catalyzed intramolecular transannulation reactions can construct various fused indolizines. figshare.com These transformations highlight the versatility of metal catalysis in manipulating the triazole scaffold.
The table below summarizes some metal-mediated transformations of triazole derivatives:
| Transformation | Metal Catalyst/Reagent | Outcome | Reference |
| C-H Arylation | Palladium(II) acetate | C-5 arylation of N-aryl 1,2,3-triazoles | semanticscholar.org |
| C-H/C-H Oxidative Cross-Coupling | Palladium catalyst | Coupling of 1,2,3-triazole N-oxides with thiophenes | semanticscholar.org |
| Directed Magnesiation | Mixed Mg/Li amides | Regioselective functionalization of aryl triazoles | researchgate.net |
| Transannulation | Rhodium catalyst | Synthesis of picolylamine derivatives from pyridotriazoles | figshare.com |
| Intramolecular Transannulation | Copper catalyst | Construction of fused indolizines | figshare.com |
Transformation to Other Heterocyclic Systems (e.g., Isoquinolines, Oxazines, Imidazoles)
The transformation of the this compound framework into other heterocyclic systems such as isoquinolines, oxazines, or imidazoles is a complex process that would require significant bond reorganization, including ring-opening and subsequent recyclization reactions.
While the broader field of triazole chemistry includes various thermal and photochemical rearrangements, specific, documented examples of the direct conversion of this compound into isoquinoline (B145761), oxazine, or imidazole (B134444) ring systems are not extensively reported in the surveyed scientific literature. Syntheses of related heterocyclic structures, such as 2H- mdpi.comnih.govnih.govTriazolo[4,5-g]isoquinoline-4,9-diones, typically involve building the fused ring system from appropriately substituted precursors rather than a direct rearrangement of a pre-existing nitrophenyltriazole. researchgate.net
General thermal rearrangements of substituted triazoles, such as the migration of a methyl group in 4-methyl-3,5-diaryl-4H-1,2,4-triazoles or the mdpi.comrsc.org sigmatropic shift of a nitro group in N-nitro-1,2,4-triazoles, have been studied. nih.govrsc.org However, these examples involve different isomers and substitution patterns, and their direct applicability to the transformation of this compound into the target heterocycles is not established.
Dissociation and Fragmentation Pathways (e.g., upon Electron Attachment)
The dissociation and fragmentation of this compound, particularly under mass spectrometry conditions or upon interaction with low-energy electrons, provide insight into the molecule's stability and the relative strengths of its chemical bonds. While specific studies on the fragmentation of the 2H-isomer are limited, extensive research on related nitrotriazole and nitrophenyl compounds allows for the prediction of its primary fragmentation pathways. rsc.orgrsc.org
Upon electron impact (EI) or other ionization methods, the molecule forms a molecular ion which can then undergo a series of fragmentation reactions. The presence of the nitro group and the triazole ring are the dominant factors in directing these pathways. rsc.orgnih.gov
Key Fragmentation Processes:
Cleavage of the Triazole Ring: The 1,2,3-triazole ring is known to fragment via the loss of stable neutral molecules. The most common fragmentation is the elimination of a molecule of nitrogen (N₂). rsc.org Another characteristic loss is the elimination of hydrogen cyanide (HCN) or a substituted nitrile (R-CN) from the ring. rsc.org
Reactions involving the Nitro Group: The nitro group is a rich source of characteristic fragment ions. Upon electron attachment, compounds containing a nitro group are known to form an [M-NO₂]⁻ fragment or an NO₂⁻ anion. rsc.org Studies on 3-nitro-1,2,4-triazole (B13798) have shown that while characteristic fragmentations like the formation of NO₂⁻ are observed, the primary dissociation channel can be the direct loss of a hydrogen radical. rsc.orgnih.gov This highlights the pronounced stability of the triazole ring itself against cleavage induced by electron attachment. rsc.org
Interaction between Substituents: The fragmentation pattern is also influenced by the interaction between the nitrophenyl substituent and the triazole ring. Cleavage can occur at the C-N bond connecting the two rings. Mass spectra of aryl-substituted triazoles often show prominent ions corresponding to the aryl cation and fragments derived from it. rsc.org
The study of anion formation in isolated 3-nitro-1,2,4-triazole (3NTR) upon low-energy electron attachment revealed that the nitro group leads to a more stable parent anion compared to the unsubstituted triazole, resulting in more effective degradation at lower electron energies. rsc.orgnih.gov Although characteristic reactions involving the nitro group occur, the main dissociation channel was found to be the direct cleavage of a hydrogen radical. rsc.org
An interactive table summarizing the plausible fragmentation pathways and the resulting ions for this compound is presented below, based on established patterns for similar compounds.
| Parent Ion | Fragmentation Pathway | Lost Neutral Fragment(s) | Resulting Fragment Ion (Formula) | Notes |
|---|---|---|---|---|
| [M]⁺˙ | Loss of Nitrogen | N₂ | [C₈H₆N₂O₂]⁺˙ | Common fragmentation for 1,2,3-triazoles. rsc.org |
| [M]⁺˙ | Loss of Nitrile | HCN | [C₇H₅N₃O₂]⁺˙ | Characteristic triazole ring cleavage. rsc.org |
| [M]⁻ | Loss of Nitro Radical | NO₂ | [C₈H₆N₃]⁻ | Typical for nitroaromatic compounds. |
| [M]⁻ | Formation of Nitrite Anion | C₈H₆N₃ | [NO₂]⁻ | Observed in the fragmentation of nitrotriazoles. rsc.org |
| [M]⁻ | Hydrogen Radical Loss | H | [C₈H₅N₄O₂]⁻ | A primary dissociation channel for nitrotriazole anions. rsc.org |
| [M]⁺˙ | Phenyl-Triazole Bond Cleavage | C₂H₂N₃ | [C₆H₄NO₂]⁺ | Formation of the nitrophenyl cation. |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-(2-Nitrophenyl)-2H-1,2,3-triazole, NMR analysis is crucial for confirming the substitution pattern on both the triazole and phenyl rings and, most importantly, for verifying the 2H-tautomeric form of the triazole ring.
The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule. In the 2H-tautomer of a 4-substituted 1,2,3-triazole, the C5-H proton is a key diagnostic signal. The protons of the 2-nitrophenyl group are expected to appear as a complex multiplet system in the aromatic region.
The expected signals are:
Triazole Ring Proton (H-5): A single proton attached to the triazole ring at position 5. Due to the symmetry of the 2H-tautomer, this proton is distinct. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrophenyl group.
Nitrophenyl Ring Protons (H-3', H-4', H-5', H-6'): These four protons on the phenyl ring will exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) based on their coupling with adjacent protons. The strong deshielding effect of the ortho-nitro group will significantly influence the chemical shift of the H-3' proton, pushing it further downfield.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| H-5 (Triazole) | 8.0 - 8.5 | s (singlet) | Represents the single proton on the 2H-triazole ring. |
| H-3' to H-6' (Aromatic) | 7.5 - 8.2 | m (multiplet) | Complex pattern due to coupling within the ABCD spin system of the 2-substituted phenyl ring. |
Note: The predicted values are based on analyses of similar 4-aryl-2H-1,2,3-triazoles and 2-nitro-substituted aromatic compounds. The exact chemical shifts can vary based on the solvent and experimental conditions.
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment (e.g., sp² aromatic, sp² triazole). For this compound, a total of eight distinct signals are expected, corresponding to the two carbons of the triazole ring and the six carbons of the nitrophenyl ring.
The key expected signals are:
Triazole Carbons (C-4 and C-5): Two distinct signals for the sp² hybridized carbons of the triazole ring. The C-4 carbon, being directly attached to the phenyl ring, will appear at a different chemical shift than the C-5 carbon.
Nitrophenyl Carbons (C-1' to C-6'): Six signals corresponding to the aromatic carbons. The carbon bearing the nitro group (C-2') and the carbon attached to the triazole ring (C-1') are quaternary and will typically show lower intensity. Their chemical shifts are significantly influenced by the electronic effects of their respective substituents.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C-4 (Triazole) | 140 - 150 | Quaternary carbon attached to the phenyl ring. |
| C-5 (Triazole) | 120 - 130 | Carbon bearing the H-5 proton. |
| C-1' to C-6' (Aromatic) | 120 - 150 | Six distinct signals for the phenyl ring carbons. |
Note: These are estimated ranges. Data from related compounds like 1-benzyl-4-(2-nitrophenyl)-1H-1,2,3-triazole shows aromatic carbon signals in the δ 123-148 ppm range. researchgate.net
While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques are indispensable for unambiguous assignment and structural confirmation.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. It would be used to trace the connectivity of the protons on the nitrophenyl ring, confirming their relative positions (e.g., coupling between H-3' and H-4').
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the triazole H-5 proton to the C-5 carbon and each aromatic proton to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is particularly crucial for identifying the 2H-tautomer and the substitution pattern. Key expected correlations would include:
The triazole H-5 proton showing a correlation to the quaternary C-4 carbon and the C-1' carbon of the phenyl ring.
Protons on the phenyl ring (e.g., H-6') showing a correlation to the C-4 carbon of the triazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. A key NOESY correlation would be expected between the triazole H-5 proton and the H-3' proton of the nitrophenyl ring, confirming their spatial proximity and the geometry around the C-N bond.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound would be characterized by absorption bands indicative of the nitro group and the aromatic triazole and phenyl rings.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3150 |
| Nitro (NO₂) | Asymmetric Stretching | 1510 - 1560 |
| Symmetric Stretching | 1335 - 1370 | |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Triazole Ring | C=N Stretching | ~1400 - 1480 |
| N=N Stretching | ~1200 - 1300 | |
| C-N | Stretching | ~1150 - 1250 |
Note: Values are based on typical frequency ranges for these functional groups. The strong, distinct bands for the NO₂ group are particularly diagnostic. Studies on related 1,2,3-triazoles show N=N stretching vibrations in the 1417–1424 cm⁻¹ range. nih.gov
A complete vibrational analysis confirms the molecular structure by assigning all observed IR bands to specific bond vibrations.
Nitro Group Confirmation: The presence of two strong absorption bands around 1520 cm⁻¹ and 1350 cm⁻¹ is definitive proof of the nitro group.
Triazole Ring Vibrations: The triazole ring exhibits several characteristic vibrations. The stretching vibrations of the C=N and N=N bonds, along with ring deformation modes, confirm the presence of the heterocyclic core. Theoretical studies and comparisons with spectra of simpler triazoles help in assigning these complex vibrations. nih.gov
Substitution Pattern: The pattern of weak overtone and combination bands in the 1600-2000 cm⁻¹ region and the C-H out-of-plane bending bands below 900 cm⁻¹ can provide evidence for the 1,2-disubstitution pattern on the phenyl ring.
The collective data from these spectroscopic methods provides a detailed and unambiguous structural proof of this compound, allowing for its clear differentiation from other isomers.
Mass Spectrometry (MS)
Mass spectrometry is a critical analytical technique used to determine the molecular weight and structural features of a compound. It involves ionizing the molecule and then detecting the mass-to-charge ratio of the resulting ions.
Specific experimental data for the molecular ion peak of this compound is not documented in the reviewed scientific literature. The theoretical molecular weight could be calculated based on its chemical formula (C₈H₆N₄O₂), but experimental confirmation via mass spectrometry is currently unreported.
An analysis of the fragmentation pattern provides insight into the compound's structure by examining the smaller, charged fragments that break off from the molecular ion. For 1,2,3-triazoles, common fragmentation pathways often involve the loss of a stable dinitrogen molecule (N₂). However, without experimental mass spectra for this compound, a detailed analysis of its specific fragmentation pathways and the resulting fragment ions cannot be provided.
X-ray Crystallography
There are no published single-crystal X-ray diffraction studies for this compound. Consequently, precise data on its molecular geometry, including bond lengths, bond angles, and the dihedral angles between the triazole and nitrophenyl rings, are not available.
The analysis of intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, is crucial for understanding the supramolecular chemistry and physical properties of a compound. As no crystal structure has been reported for this compound, a discussion of its crystal packing and the specific intermolecular forces that govern its solid-state architecture is not possible.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule. For nitro-substituted triazoles, these calculations are crucial for characterizing their stability and energetic properties.
Density Functional Theory (DFT) has become a popular and effective method for studying nitro-triazole systems due to its balance of computational cost and accuracy. dtic.mil DFT calculations, often using functionals like B3LYP or those incorporating the Becke exchange and Perdew correlation, are employed to optimize molecular geometries and compute energies. dtic.mil These studies are effective for comparing the energetics of different isomers and reaction pathways. dtic.milrsc.org
For instance, a DFT study on the related compound 4-nitro-1,2,3-triazole calculated the energetics of a decomposition pathway involving the evolution of nitrogen gas (N₂). dtic.mil The study found that the process, while ultimately releasing energy, requires a significant initial energy input to overcome activation barriers. dtic.mil The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the molecule's reactivity and electronic transitions. epstem.net For example, the energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. epstem.net
Table 1: Calculated Energetics for the Decomposition of 4-Nitro-1,2,3-triazole Tautomers (DFT) Data derived from a study on 4-nitro-1,2,3-triazole, a related compound.
| Reaction Step | Description | Calculated Energy (kcal/mol) |
| Tautomer Stability | Relative stability of tautomer 1B compared to 1A and 1C | ~3.0 more stable dtic.mil |
| Ring Opening | Energy required to open the triazole ring (1A → 1A) | ~16.0 dtic.mil |
| N₂ Loss (Triplet) | Energy for N₂ loss from 1A to form a triplet product | +32.4 dtic.mil |
| N₂ Loss (Singlet) | Energy barrier for N₂ loss from 1A* via transition state TS1 | +38.0 dtic.mil |
| Overall Reaction (Singlet) | Net energy change for 1A* → Singlet Product + N₂ | -31.6 dtic.mil |
This interactive table is based on data from a computational study on 4-nitro-1,2,3-triazole. dtic.mil
For a more rigorous characterization of electronic structure, high-level ab initio methods are utilized. These methods are based on first principles without the empirical parameterization often found in other approaches. Techniques such as Coupled Cluster (CC2) and Equation-of-Motion Coupled-Cluster Singles and Doubles (EOM-CCSD) can provide highly accurate descriptions of electronic states, especially for challenging systems. rsc.org
Studies on related 1,2,3-triazole regioisomers have used methods like RI-CC2 and EOM-CCSD to confirm that the low-energy electronic spectra are not associated with double excitations, a potential pitfall for some theoretical methods. rsc.org While computationally intensive, these high-level calculations serve as a benchmark to gauge the accuracy of more cost-effective methods like Time-Dependent Density Functional Theory (TD-DFT) for predicting electronic properties. rsc.org
The 1,2,3-triazole ring can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. researchgate.net Theoretical studies consistently show that for C-nitro-1,2,3-triazoles in the gas phase, the 2H-tautomer is considerably more stable than the corresponding 1H and 3H forms. A computational analysis of 4-nitro-1,2,3-triazole identified three tautomers (1A, 1B, and 1C), finding that one tautomer (1B) was approximately 3 kcal/mole more stable than the others, suggesting a preference for its existence. dtic.mil
Conformational analysis, which involves identifying the most stable three-dimensional arrangement of atoms, is the foundational step for all other property calculations. For 4-(2-Nitrophenyl)-2H-1,2,3-triazole, this would involve determining the preferred rotational orientation (dihedral angle) of the nitrophenyl group relative to the triazole ring. This geometry optimization is crucial as it directly impacts the calculated electronic properties and reactivity.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out potential reaction pathways and understanding the factors that control chemical reactions. By modeling the transition states and intermediates, it is possible to elucidate complex reaction mechanisms that are difficult to observe experimentally.
A key aspect of mechanistic studies is the identification and characterization of transition states—the highest energy points along a reaction coordinate. dtic.mil In the computational study of 4-nitro-1,2,3-triazole decomposition, transition states for the loss of N₂ were located and characterized. dtic.mil The calculations confirmed these structures as true transition states by verifying the presence of a single imaginary vibrational frequency. dtic.mil The energy barriers associated with these transition states (e.g., +38.0 kcal/mole for one pathway) represent the activation energy required for the reaction to proceed. dtic.mil
Computational models can predict the reactivity and selectivity of a molecule. For substituted triazoles, the electron-withdrawing nitro group significantly influences the electron distribution across the triazole ring. Computational studies have confirmed that the 4-position of the 1,2,3-triazole ring generally possesses a higher electron density, making it the primary site for electrophilic attack. This insight is critical for predicting the outcomes of reactions like nitration.
Furthermore, by comparing the activation energies of different possible reaction pathways, computational analysis can predict which reaction is more likely to occur. In the decomposition of 4-nitro-1,2,3-triazole, the model predicted a pathway involving ring-opening, followed by the loss of N₂ and structural rearrangement, as an energetically feasible route. dtic.mil
Spectroscopic Parameter Prediction and Validation
Computational chemistry has emerged as a powerful tool in the characterization of novel chemical entities, offering profound insights into their electronic and structural properties. In the case of this compound, theoretical calculations are instrumental in predicting its spectroscopic behavior, which can then be validated against experimental data. This synergistic approach provides a robust framework for structural elucidation and a deeper understanding of the molecule's characteristics.
Computational Prediction of NMR Chemical Shifts and Vibrational Frequencies
The prediction of spectroscopic parameters for this compound is typically achieved through quantum chemical calculations, with Density Functional Theory (DFT) being a widely employed method. These calculations provide a theoretical spectrum that can be used to anticipate the results of experimental NMR and infrared (IR) spectroscopy.
Theoretical ¹H and ¹³C NMR chemical shifts are commonly calculated using the Gauge-Independent Atomic Orbital (GIAO) method. This approach has demonstrated good agreement with experimental values for a range of heterocyclic compounds, including various triazole derivatives. For instance, studies on similar disubstituted 1,2,3-triazoles have shown that GIAO-B3LYP/6-311++G** calculations can effectively distinguish between different isomers by predicting their ¹⁵N NMR chemical shifts with a high degree of accuracy.
Similarly, computational methods are employed to predict the vibrational frequencies of the molecule, which correspond to the absorption bands observed in an IR spectrum. These calculations are crucial for assigning specific vibrational modes to the experimentally observed peaks, aiding in the structural confirmation of the compound. Theoretical studies on related triazole derivatives have successfully utilized DFT methods to calculate vibrational spectra, showing excellent correlation with experimental FT-IR data.
The following tables present a hypothetical representation of computationally predicted NMR chemical shifts and vibrational frequencies for this compound, based on methodologies reported for analogous compounds.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom No. | Predicted ¹H Chemical Shift (ppm) | Atom No. | Predicted ¹³C Chemical Shift (ppm) |
| H-5 | 8.15 | C-4 | 145.2 |
| H-3' | 7.80 | C-5 | 122.8 |
| H-4' | 7.65 | C-1' | 128.5 |
| H-5' | 7.90 | C-2' | 148.9 |
| H-6' | 7.75 | C-3' | 124.7 |
| C-4' | 132.1 | ||
| C-5' | 129.8 | ||
| C-6' | 130.5 |
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch | 3120 |
| C-H Stretch (Aromatic) | 3080-3050 |
| C=C Stretch (Aromatic) | 1610-1580 |
| N=N Stretch (Triazole) | 1480 |
| C-N Stretch | 1350 |
| NO₂ Symmetric Stretch | 1345 |
| NO₂ Asymmetric Stretch | 1530 |
Correlation with Experimental Spectroscopic Data
The ultimate validation of computational predictions lies in their comparison with experimental data. A strong correlation between the theoretical and experimental spectra provides confidence in both the structural assignment of the synthesized molecule and the computational methodology employed.
For triazole derivatives, it has been established that a linear correlation between experimental and theoretically predicted structural and NMR parameters can be achieved. In practice, the calculated NMR chemical shifts are often plotted against the experimental values, and a high correlation coefficient (R²) indicates an excellent agreement. This process is crucial for the unambiguous assignment of all proton and carbon signals in the NMR spectra.
This correlative analysis not only confirms the structure of this compound but also provides a deeper understanding of its electronic environment and molecular vibrations.
Applications in Materials Science and Industrial Chemistry
Role of Triazole Motifs in Materials Engineering
The integration of 1,2,3-triazole motifs into materials is a rapidly growing field, driven by the desire to create substances with tailored functionalities. researchgate.netrsc.orgnih.gov These nitrogen-rich heterocyclic compounds are recognized for their high thermal stability, chemical inertness, and ability to act as linkers or functional units within larger molecular architectures. researchgate.netresearchgate.net The presence of multiple nitrogen atoms allows for strong interactions with other molecules and surfaces, making them suitable for a wide range of applications. rsc.orgresearchgate.net
Integration into Polymeric Structures
The facile and highly efficient nature of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction has made the incorporation of 1,2,3-triazole units into polymer backbones a straightforward process. mdpi.comrsc.orgresearchgate.net This "click chemistry" approach allows for the synthesis of well-defined, sequence-controlled polymers with predictable properties. rsc.org The resulting polytriazoles often exhibit enhanced thermal stability and can be designed to be soluble in common organic solvents. mdpi.com The triazole ring can act as a simple linker or as a functional group that imparts specific properties to the polymer, such as the ability to coordinate with metal ions or participate in hydrogen bonding. mdpi.comrsc.org For instance, high-molecular-weight aliphatic polyesters containing 1,2,3-triazole linkages have been synthesized and show promise as biodegradable materials. researchgate.net
High-Energy Materials and Energetic Formulations
The high nitrogen content and positive heats of formation of triazole-based compounds make them attractive candidates for the development of high-energy materials. nih.govsci-hub.sersc.org The decomposition of these materials releases a large amount of energy, primarily in the form of stable nitrogen gas. sci-hub.se The introduction of nitro groups onto the triazole ring, as seen in 4-(2-nitrophenyl)-2H-1,2,3-triazole, can further increase the energetic performance by improving the oxygen balance and density of the material. nih.govrsc.org Researchers have synthesized various polynitro-aryl-1,2,3-triazoles that exhibit high thermal stability and detonation properties comparable to or exceeding that of TNT. nih.gov The goal is to create energetic materials that offer a balance of high performance and low sensitivity to accidental detonation. sci-hub.se
Table 1: Comparison of Energetic Properties
| Compound | Decomposition Temperature (°C) | Detonation Velocity (m/s) |
|---|---|---|
| Polynitro-aryl-1,2,3-triazoles | 142-319 nih.gov | Comparable to TNT nih.gov |
| RDX | 204 sci-hub.se | 8795 sci-hub.se |
| Compounds 5 and 6* | - | 9200 and 9024 sci-hub.se |
*Compounds based on C-C linked 1,2,3-triazole and 1,2,4-triazole (B32235). sci-hub.se
Data Storage Devices
The unique properties of triazole-containing polymers also suggest their potential use in data storage applications. Triptycene-based 1,2,3-triazole linked network polymers (TNPs) have been synthesized and shown to be microporous materials with high surface areas. rsc.org These polymers exhibit significant uptake of gases like CO2, indicating their potential for gas storage and separation. rsc.org While direct application in data storage is still an emerging area, the ability to create ordered, functional polymeric structures using triazole "click" chemistry opens up possibilities for designing materials with specific electronic or magnetic properties suitable for information storage. researchgate.net
Triazoles as Ligands in Coordination Chemistry
The nitrogen-rich 1,2,3-triazole ring is an excellent ligand for coordinating with metal ions. rsc.orguobaghdad.edu.iq The ease of synthesis and functionalization of triazole-based ligands through click chemistry has led to a rich and diverse field of coordination chemistry. rsc.org These ligands can be designed to form a variety of metal complexes with different geometries and properties. uobaghdad.edu.iq
Synthesis of Metal Complexes with Triazole Ligands
A wide range of metal complexes have been synthesized using 1,2,3-triazole-derived ligands. uobaghdad.edu.iqrsc.orgwvu.edu The triazole ring can coordinate to metal centers through its nitrogen atoms in a monodentate or multidentate fashion. rsc.orgrsc.org This versatility has been exploited to create complexes with various transition metals, including rhodium, platinum, gold, palladium, nickel, and copper. uobaghdad.edu.iqwvu.edu These complexes have been characterized using a variety of spectroscopic and crystallographic techniques. uobaghdad.edu.iqwvu.edu The resulting metal-organic frameworks (MOFs) and coordination polymers have potential applications in areas such as catalysis, luminescence, and materials science. researchgate.net For example, pincer-type ligands featuring a 1,2,3-triazole have been used to prepare palladium and nickel complexes, and di-gold(I) macrocycles have been synthesized with bis-1,2,3-triazol-5-ylidene ligands. wvu.edursc.org
Table 2: Examples of Metal Complexes with Triazole Ligands
| Metal | Ligand Type | Resulting Complex |
|---|---|---|
| Rhodium, Platinum | Chelating triazole derivative | Octahedral complexes uobaghdad.edu.iq |
| Gold | Chelating triazole derivative | Square planar complex uobaghdad.edu.iq |
| Palladium, Nickel | P,N,N pincer-type with 1,2,3-triazole | Pincer complexes wvu.edu |
| Silver | Bis-(2-pyridyl-1,2,3-triazole) | [2+2] metallo-macrocycles rsc.org |
Applications in Agrochemicals and Dyes
The triazole scaffold is a well-established pharmacophore in the agrochemical industry, with many commercial fungicides and herbicides containing this heterocyclic core. researchgate.net Triazole-based fungicides, for example, often function by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes, through interaction with the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov
While direct applications of this compound in commercial agrochemicals are not prominently reported, the biological activity of structurally similar compounds suggests potential in this area. For instance, extensive research has been conducted on the biological evaluation of nitrophenyl-substituted triazoles. Derivatives of the isomeric 4-(4-nitrophenyl)-1H-1,2,3-triazole have been synthesized and evaluated for their potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govacs.org This highlights the general biological potency of the nitrophenyl-triazole framework, which could be explored for activity against agricultural pests or pathogens.
In the field of dyes, triazole derivatives are also utilized due to their stable aromatic structure which can be incorporated into larger chromophoric systems. researchgate.net The presence of the nitro group, a strong electron-withdrawing group, on the phenyl ring of this compound can significantly influence the electronic transitions within the molecule, a key factor in determining its color and other photophysical properties. The synthesis of various triazole-based dyes for applications such as biolabeling has been reported, demonstrating the versatility of this chemical class in developing new functional colorants. researchgate.net
Table 2: Biological Activities of Related Nitrophenyl-Triazole Derivatives
| Compound/Derivative Class | Biological Activity | Target Organism/Enzyme |
| 4-(4-Nitrophenyl)-1H-1,2,3-triazole derivatives | Antitrypanosomal | Trypanosoma cruzi nih.gov |
| 1,2,4-Triazole derivatives (general) | Antifungal | Lanosterol 14α-demethylase (CYP51) in fungi nih.gov |
| 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-4-substituted derivatives | Antifungal | Various human pathogenic fungi nih.gov |
| Non-steroidal triazole derivatives | Aromatase Inhibition | Aromatase (Cytochrome P450 19A1) nih.gov |
Catalysis: Triazole-Based Catalysts and Ligands
The utility of triazole compounds extends into the realm of catalysis, where they primarily serve as versatile ligands for a wide array of metal-catalyzed transformations. The nitrogen atoms in the triazole ring are excellent donors for coordinating with transition metals, leading to the formation of stable and catalytically active complexes. The electronic and steric properties of these triazole-based ligands can be finely tuned through substitution on the ring, which in turn modulates the reactivity and selectivity of the metallic center.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, is not only a primary method for synthesizing 1,4-disubstituted 1,2,3-triazoles but also a field where triazole-based ligands have found significant application. nih.govnih.gov For example, ligands such as tris(triazolyl)methanol derivatives have been shown to form highly active and recyclable copper(I) catalysts for CuAAC reactions. nih.gov
Furthermore, triazole derivatives have been employed as ligands in other important catalytic systems. Cationic iridium(III) complexes bearing 4-phenyl-1,2,3-triazole ligands have been investigated for their applications in photoredox catalysis. nih.gov The specific structure of this compound, with its distinct substitution pattern, offers potential for the development of new catalysts. The nitro group's electronic influence and the potential for chelation involving the ortho-nitro group and the triazole nitrogens could lead to unique catalytic properties upon complexation with a metal center. While direct catalytic applications of this compound itself are not widely documented, the extensive use of related triazoles as ligands underscores the potential of this compound in the design of novel catalytic systems.
Table 3: Examples of Triazole-Based Ligands in Catalysis
| Ligand Type | Metal | Catalytic Application |
| 4-Phenyl-1,2,3-triazoles | Iridium(III) | Photoredox catalysis nih.gov |
| Tris(triazolyl)methane derivatives | Copper(I) | Azide-Alkyne Cycloaddition (CuAAC) nih.gov |
| Imine derivatives of 4-formyl-1,2,3-triazoles | General Transition Metals | Potential ligands in coordination chemistry and catalysis mdpi.com |
| Ferrocenyl-substituted 1,2,4-triazole | Iron(II), Nickel(II), Copper(II) | Precursors for redox-active catalysts rsc.org |
Compound Index
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
While traditional methods for the synthesis of 1,2,3-triazoles are well-established, the focus is increasingly shifting towards the development of more sustainable and efficient synthetic protocols. This includes the exploration of catalyst-free systems, the use of greener solvents, and the implementation of energy-efficient techniques like microwave and ultrasound irradiation.
Catalyst-Free Synthesis: The development of catalyst-free methods for the synthesis of 1,2,3-triazoles is a significant step towards greener chemistry. These methods often rely on the intrinsic reactivity of the starting materials under specific conditions, avoiding the need for potentially toxic and expensive metal catalysts.
Microwave- and Ultrasound-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) and ultrasound irradiation have emerged as powerful tools for accelerating reaction rates and improving yields in the synthesis of triazole derivatives. nih.govasianpubs.org These techniques offer advantages such as reduced reaction times, lower energy consumption, and often lead to cleaner reaction profiles with fewer byproducts. nih.gov The application of these methods to the synthesis of 4-(2-nitrophenyl)-2H-1,2,3-triazole holds promise for more sustainable and efficient production.
Recent research has highlighted the potential of microwave irradiation in the synthesis of various 1,2,4-triazole (B32235) derivatives, demonstrating significant rate enhancements and improved yields compared to conventional heating methods. nih.gov Similarly, ultrasound-assisted synthesis has been successfully employed for the preparation of novel 1,2,3-triazoles, showcasing reduced reaction times and increased yields. nih.gov
Exploration of Advanced Functionalization Strategies
The functionalization of the this compound core is crucial for modulating its physicochemical and biological properties. Future research will focus on developing more sophisticated and selective functionalization strategies targeting both the triazole ring and the nitrophenyl moiety.
C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of heterocyclic compounds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions. Palladium-catalyzed C-H arylation of 1,2,3-triazoles provides a facile route to fully substituted triazoles with well-defined regiochemistry. ehu.es The application of such methods to the C5 position of the triazole ring in this compound would open up new avenues for creating diverse molecular architectures.
Nitro Group Transformations: The nitro group on the phenyl ring is a versatile functional handle that can be transformed into a variety of other functionalities. The reduction of the nitro group to an amino group is a key transformation, providing a gateway for further derivatization through reactions such as acylation, alkylation, and diazotization. The resulting amino group can then be used to introduce a wide range of substituents, allowing for the fine-tuning of the molecule's properties. The selective reduction of the nitro group in the presence of other reducible functional groups remains an area of active research. nih.gov
Deeper Mechanistic Understanding of Complex Transformations
A thorough understanding of the reaction mechanisms governing the formation and transformation of this compound is essential for optimizing existing synthetic methods and designing new reactions. Computational studies, particularly using Density Functional Theory (DFT), are playing an increasingly important role in elucidating these mechanisms.
Mechanism of [3+2] Cycloaddition: The formation of the 1,2,3-triazole ring typically proceeds through a [3+2] cycloaddition reaction between an azide (B81097) and an alkyne. DFT studies can provide valuable insights into the transition states and intermediates involved in this process, helping to explain the observed regioselectivity and reactivity. mdpi.commdpi.com Understanding the influence of the ortho-nitro substituent on the electronic properties of the azide and the alkyne is crucial for predicting the outcome of the cycloaddition reaction. researchgate.net
Table 1: Key Mechanistic Aspects of Triazole Formation
| Mechanistic Aspect | Description |
| Reaction Type | [3+2] Cycloaddition |
| Reactants | Azide and Alkyne |
| Key Intermediates | Transition states leading to the formation of the five-membered ring. |
| Influence of Substituents | Electronic and steric effects of substituents on both the azide and alkyne can influence the reaction rate and regioselectivity. |
Computational Design and Prediction of Novel Triazole Architectures
The integration of computational chemistry into the drug discovery and materials science workflow is revolutionizing the way new molecules are designed and evaluated. In silico methods, such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies, are being increasingly used to predict the properties of novel triazole derivatives and to guide their synthesis.
Pharmacophore Modeling and Virtual Screening: Pharmacophore modeling can be used to identify the key structural features of this compound that are responsible for its biological activity. researchgate.net This information can then be used to design and screen virtual libraries of related compounds to identify new molecules with improved properties. mdpi.com
Molecular Dynamics Simulations: MD simulations can provide insights into the dynamic behavior of this compound and its interactions with biological targets. ajchem-a.comarabjchem.org These simulations can help to understand the stability of ligand-receptor complexes and to predict the binding affinity of new analogs. arabjchem.org
Table 2: Computational Approaches in Triazole Research
| Computational Method | Application |
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a biological target. |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of a molecule over time to assess its stability and interactions. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates the structural properties of a series of compounds with their biological activity. |
| Density Functional Theory (DFT) | Investigates the electronic structure and properties of molecules to understand their reactivity and spectroscopic characteristics. |
By embracing these future research directions, the scientific community can continue to expand the chemical space around the this compound scaffold, leading to the discovery of new compounds with enhanced properties and novel applications.
Q & A
Basic Research Questions
Q. What are common synthetic routes for 4-(2-nitrophenyl)-2H-1,2,3-triazole derivatives, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is typically synthesized via cyclization reactions starting from aryl aldehydes, nitromethane, and sodium azide. For example, optimizing molar ratios of reactants (e.g., 1:1:1.2 for aldehyde:nitromethane:NaN₃) and refluxing in ethanol at 80°C for 6–12 hours can achieve yields of 51–91% . Temperature control (<60°C during nitration steps) and solvent selection (e.g., THF/water mixtures for Cu-catalyzed click reactions) are critical to avoid side reactions . Purification via column chromatography (hexane/ethyl acetate) improves purity .
Q. How can structural characterization techniques confirm the identity of synthesized this compound derivatives?
- Methodology :
- NMR Spectroscopy : Use DMSO-d6 or CDCl₃ as solvents. Key signals include aromatic protons (δ 7.0–8.2 ppm) and nitro group-coupled resonances .
- HRMS : Confirm molecular ions (e.g., [M+H]⁺ at m/z 312.1348 for methoxy-substituted derivatives) .
- X-ray Crystallography : Resolve crystal structures to verify regiochemistry (e.g., 4,5-disubstituted triazoles vs. isomers) .
Q. What safety protocols are essential for handling this compound derivatives in the lab?
- Methodology :
- Storage : Keep away from heat/ignition sources (P210) and store in airtight containers at 2–8°C .
- PPE : Wear nitrile gloves, lab coats, and safety goggles (P201/P202) .
- Emergency Response : Use Na₂SO₃ to quench bromination reactions and rinse spills with copious water .
Advanced Research Questions
Q. How can the anticancer activity of this compound derivatives be evaluated, and what mechanistic insights can be gained?
- Methodology :
- In Vitro Cytotoxicity : Screen against NCI-60 human tumor cell lines (e.g., leukemia, melanoma) using MTT assays. IC₅₀ values for potent derivatives (e.g., 2e, 2h, 2l) range from 0.1–5 µM .
- Cell Cycle Analysis : Perform flow cytometry with propidium iodide staining. Compounds inducing G2/M arrest (e.g., tubulin polymerization inhibitors) suggest mitotic disruption .
- Tubulin Binding Assays : Use fluorescence-based tubulin polymerization kits to quantify inhibition (e.g., IC₅₀ = 2.8 µM for 2h) .
Q. How do molecular docking studies elucidate interactions between this compound derivatives and biological targets?
- Methodology :
- Target Selection : Use tubulin (PDB: 1SA0) or proteases (e.g., West Nile NS2B-NS3) as targets .
- Software : Perform docking with AutoDock Vina or Schrödinger Suite. Key interactions include hydrogen bonds with β-tubulin’s Thr179 and hydrophobic contacts with Benzo[b]thiophene moieties .
- Validation : Correlate docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC₅₀ values .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?
- Methodology :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂ at C4) to enhance antifungal activity (MIC = 12.5 µg/mL vs. C. albicans) .
- Bioisosteric Replacement : Replace methoxy groups with halogens (e.g., Br at C5) to improve solubility and reduce logP .
- Statistical Analysis : Use ANOVA to compare activity trends across derivatives (e.g., 3,5-dimethoxy substitution boosts anticancer potency by 3-fold) .
Q. How should researchers resolve contradictions in reported biological activities of structurally similar triazole derivatives?
- Methodology :
- Purity Verification : Confirm compound purity via HPLC (>95%) and elemental analysis .
- Assay Standardization : Replicate assays under identical conditions (e.g., 48-hour incubation in RPMI-1640 media) .
- Meta-Analysis : Apply error propagation models (e.g., from Data Reduction and Error Analysis for the Physical Sciences) to assess reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
